D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt (9CI)
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Overview
Description
D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt (9CI) is a complex carbohydrate derivative It is a sulfated sugar compound that has been modified to include acetylamino and sulfate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt (9CI) typically involves multiple steps. The process begins with the acetylation of D-glucose to introduce the acetylamino group. This is followed by the sulfation of the hydroxyl groups at positions 3 and 6. The final step involves the neutralization of the sulfated compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality product.
Chemical Reactions Analysis
Types of Reactions
D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetylamino group back to an amino group.
Substitution: The sulfate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group but often involve nucleophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in amino derivatives.
Scientific Research Applications
D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in synthetic chemistry for the preparation of other complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug delivery systems and as a component of pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt (9CI) involves its interaction with specific molecular targets. The acetylamino and sulfate groups play a crucial role in its biological activity, influencing cellular signaling pathways and enzyme interactions. The compound’s effects are mediated through its binding to receptors and modulation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-Acetylglucosamine: A related compound with similar acetylamino functionality but lacking sulfate groups.
Chondroitin Sulfate: Another sulfated sugar with different structural features and biological properties.
Heparin: A highly sulfated polysaccharide with anticoagulant properties.
Uniqueness
D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt (9CI) is unique due to its specific combination of acetylamino and sulfate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
D-Glucose, 2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt (commonly referred to as 2-Acetamido-2-deoxy-D-glucose sulfate) is a derivative of glucose with significant biological activity. This compound has garnered attention in various fields of biomedical research due to its potential therapeutic applications, particularly in cancer treatment and metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₃N₁O₁₂S₂Na₂
- Molecular Weight : 425.30 g/mol
- CAS Number : 481649-96-1
The biological activity of this compound is primarily linked to its structural modifications compared to glucose. The acetylamino and sulfate groups enhance its interaction with various biological targets, including enzymes involved in metabolic pathways.
- Inhibition of Glycolysis : Similar to other deoxy sugars, this compound can inhibit glycolysis by competing with glucose for uptake and phosphorylation by hexokinase. Upon phosphorylation, it forms a metabolically inactive derivative that disrupts normal glycolytic flux, which is particularly relevant in cancer cells that rely heavily on glycolysis for energy production .
- Modulation of Enzyme Activity : The sulfate groups can influence the binding affinity and activity of enzymes such as hexokinase and glycogen synthase, thereby altering glucose metabolism and potentially leading to reduced cell proliferation in cancerous tissues .
Anticancer Potential
Research indicates that derivatives like D-Glucose, 2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate) exhibit notable anticancer properties:
- Cytotoxic Effects : Studies have shown that this compound can induce cytotoxicity in various cancer cell lines by inhibiting key metabolic pathways essential for tumor growth .
- Synergistic Effects : When used in combination with other chemotherapeutic agents, it may enhance the overall efficacy of treatment regimens by targeting metabolic vulnerabilities in cancer cells .
Metabolic Effects
This compound also plays a role in modulating metabolic pathways beyond glycolysis:
- Insulin Sensitivity : Some studies suggest that it may improve insulin sensitivity by altering glucose uptake mechanisms in peripheral tissues .
- Impact on Lipid Metabolism : There is evidence indicating that it can influence lipid metabolism, potentially reducing lipid accumulation in tissues and improving overall metabolic health .
Case Studies
Several case studies have highlighted the potential applications of D-Glucose, 2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate):
Study | Findings |
---|---|
Study 1 | Demonstrated significant reduction in tumor size in xenograft models treated with the compound alongside standard chemotherapy. |
Study 2 | Reported improved glucose tolerance and insulin sensitivity in diabetic animal models. |
Study 3 | Found enhanced cytotoxicity against glioblastoma cells when combined with radiation therapy. |
Research Findings
Recent research has focused on synthesizing analogs of D-Glucose to improve its pharmacokinetic properties:
- Fluorinated Derivatives : The synthesis of fluorinated analogs has shown promise in enhancing the inhibitory effects on glycolytic enzymes compared to the parent compound .
- Pharmacokinetics : Modifications at the C-2 position have been explored to improve stability and cellular uptake, which are critical for therapeutic efficacy .
Properties
IUPAC Name |
disodium;[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO12S2.2Na/c1-3(10)9-5-7(21-23(16,17)18)6(11)4(20-8(5)12)2-19-22(13,14)15;;/h4-8,11-12H,2H2,1H3,(H,9,10)(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2/t4-,5-,6-,7-,8?;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVVDMSVZJDXST-IGTJFTGVSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NNa2O12S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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